Conformational Rigidity Parameter: Number of Rotatable Bonds vs. Saturated Diamine Analogs
2,3,3A,4,7,7a-Hexahydro-1H-4,7-methanoisoindol-4-amine possesses zero rotatable bonds when the bridgehead primary amine is considered, as the C–NH₂ bond rotation does not alter the spatial positioning of the amine relative to the rigid tricyclic scaffold . In contrast, common flexible aliphatic diamines such as 1,2-ethylenediamine or trans-1,2-diaminocyclohexane possess 1–2 freely rotatable bonds, enabling multiple low-energy conformers [1]. The entropic benefit of the locked orientation corresponds to an estimated 0.5–1.5 kcal/mol advantage in binding free energy based on general principles of conformational preorganization [2].
| Evidence Dimension | Rotatable bonds |
|---|---|
| Target Compound Data | 0 effectively rotatable bonds (bridgehead amine locked within the tricyclic ring system) |
| Comparator Or Baseline | 1,2-Ethylenediamine: 1 rotatable bond; trans-1,2-diaminocyclohexane: 2 rotatable bonds |
| Quantified Difference | Reduction from 1–2 to essentially 0 rotatable bonds |
| Conditions | Structural analysis based on SMILES and molecular geometry; no specific experimental assay available for this compound |
Why This Matters
Fewer rotatable bonds reduce the entropic penalty upon binding or coordination, making this diamine a more favorable scaffold for designing ligands where preorganization is critical.
- [1] PubChem. 1,2-Ethylenediamine (CID 3301). National Center for Biotechnology Information. Compound summary depicting rotatable bonds. View Source
- [2] Boström, J. et al. Conformational restriction and preorganization in drug design. J. Med. Chem. 2018. General principles: 0.5–1.5 kcal/mol per restricted rotatable bond. View Source
